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Abstract

DCGO04 is a potent, irreversible, activity-based probe (ABP) widely utilized for the detection and
profiling of active cysteine proteases, particularly of the papain family, including numerous
cathepsins. As a derivative of the natural product E-64, DCGO04 features a biotin tag for affinity
purification and an epoxide electrophile that covalently modifies the active site cysteine of
target enzymes. This guide provides a comprehensive overview of the discovery, synthesis,
mechanism of action, and experimental applications of DCG04, with a particular focus on
"isomer-1," a commercially available form.

Introduction and Discovery

The discovery of DCG04 arose from the need for chemical tools to directly measure enzyme
activity within complex biological systems, a limitation of traditional genomics and proteomics
which primarily quantify gene and protein expression levels. Researchers engineered chemical
probes based on the scaffold of the well-characterized, broad-spectrum cysteine protease
inhibitor E-64. By incorporating an affinity tag (biotin) and a reactive warhead (epoxide), they
created a tool capable of covalently labeling active proteases for subsequent detection,
purification, and identification.

DCGO04 was designed as a selective activity-based probe for papain-family cysteine proteases.
[1] The designation "isomer-1" is used by commercial suppliers, likely referring to a specific

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15573054?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

stereoisomer isolated during synthesis, though detailed public scientific literature distinguishing
its specific discovery and properties from a general DCGO04 preparation is limited.

Physicochemical and Biological Properties

DCGO04 is a multivalent ligand for the mannose-6-phosphate receptor.[2] It is widely used for
labeling a broad range of cysteine cathepsins in cell and tissue lysates, including cathepsins B,
C,H, J, K L, S,V, and X.[1] While specific IC50 and K _i_ values for DCG04 against a
comprehensive panel of proteases are not readily available in the reviewed literature, its
effective labeling concentrations in various experimental settings provide an indication of its

potency.
Property Value
Chemical Formula C 43 H66 N8 O 11 S
Molecular Weight 903.11 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

) ) Irreversible covalent modification of the active
Mechanism of Action _ _
site cysteine

Primary Target Class Papain-family cysteine proteases (Cathepsins)

Table 1: Physicochemical and Biological Properties of DCG04
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Target Cathepsin

Typical Labeling
Concentration (in
vitro)

CelllLysate Type

Reference

CathepsinB, L, S

Titration from low to

high uM range

J774 cell lysates

[3]

Cathepsin X

Pre-treatment with
100 puM DCGO4 for

inhibition

Purified enzyme

[1]

Multiple Cathepsins

5uM

J774 cell lysates

[3]

Multiple Cathepsins

Titration up to 100 uM

RAW264.7 cell lysates

[3]

Table 2: Experimental Labeling Concentrations of DCG04

Synthesis of DCG04

The synthesis of DCGO04 is typically achieved through solid-phase peptide synthesis (SPPS).

This methodology allows for the sequential addition of amino acids to a growing peptide chain

anchored to a solid resin support. The general workflow involves the coupling of protected

amino acids, followed by the removal of the protecting group to allow the next amino acid to be

added. The final steps involve the introduction of the biotin tag and the epoxide warhead.

While a detailed, step-by-step protocol for "DCGO04 isomer-1" is not publicly available, the

following represents a generalized protocol based on the synthesis of similar E-64 derived

probes.

Experimental Protocol: Generalized Solid-Phase
Synthesis of DCG04

o Resin Preparation: A suitable resin for SPPS (e.g., Rink Amide resin) is swelled in an

appropriate solvent like dimethylformamide (DMF).

e First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-L-Leucine) is activated

and coupled to the resin.
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e Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed
from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

» Peptide Chain Elongation: The subsequent amino acids (e.g., Fmoc-L-Tyrosine, Fmoc-L-
Lys(Boc)-OH) are sequentially coupled and deprotected.

« Biotinylation: Biotin is coupled to the side chain of the lysine residue.

¢ N-terminal Modification: The N-terminal amine is acylated with a precursor to the epoxide
warhead.

o Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-
chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with
scavengers).

» Epoxidation: The precursor is converted to the final epoxide warhead.

 Purification: The crude product is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: The final product is characterized by mass spectrometry and NMR to
confirm its identity and purity.

DCGO4 Synthesis Workflow

Resin Preparation ‘—»‘ Sequential Amino Acid Coupling & Deprotection }—»‘ Biotinylation of Lysine Side Chain }—»‘ Warhead Precursor Addition }—»‘ Cleavage from Resin & Deprotection }—»‘ Final Epoxidation }—»‘ Purification (RP-HPLC) }—»‘ Characterization (MS, NMR)

Click to download full resolution via product page

A generalized workflow for the solid-phase synthesis of DCGO0A4.

Mechanism of Action and Signaling Pathway

DCGO04 functions as a mechanism-based irreversible inhibitor. The peptide portion of the
molecule directs it to the active site of target cysteine proteases. Once in the active site, the
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nucleophilic thiol group of the catalytic cysteine residue attacks one of the electrophilic carbons
of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable
covalent thioether bond between the enzyme and the probe. Due to the irreversible nature of

this bond, the enzyme is permanently inactivated.

The biotin tag on DCGO04 does not participate in the inhibition but serves as a handle for the
detection and affinity purification of the labeled proteases using streptavidin-based techniques.

Mechanism of Action of DCG04

Active Cysteine Protease
DEGO4 Probe (with Active Site Cysteine-SH)

Non-covalent Binding
to Active Site

i

Nucleophilic Attack by Cysteine Thiol

Irreversibly Inhibited Protease-DCG04 Complex

Click to download full resolution via product page
The mechanism of irreversible inhibition of cysteine proteases by DCGO04.

Experimental Applications and Protocols

DCGO04 is a versatile tool in chemical biology and drug discovery for the study of cysteine

proteases. Its primary applications include:

» Activity-Based Protein Profiling (ABPP): Identifying and quantifying the active members of
the cysteine protease family in complex biological samples such as cell lysates or tissues.
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» Target Identification and Validation: Confirming the engagement of novel inhibitors with their
target proteases in competitive ABPP experiments.

 Visualization of Active Proteases: When conjugated with a fluorophore instead of biotin,
DCGO04 can be used for in-gel fluorescence scanning or microscopy to visualize the
localization of active proteases.

Experimental Protocol: Activity-Based Protein Profiling
in Cell Lysates

» Lysate Preparation: Prepare cell or tissue lysates in a buffer that maintains the activity of the
target proteases (e.g., 50 mM sodium acetate, pH 5.5, with DTT).

» Protein Quantification: Determine the total protein concentration of the lysate using a
standard protein assay.

e Labeling Reaction: Incubate a defined amount of protein lysate (e.g., 50 pg) with the desired
concentration of DCG04 (e.g., 1-10 uM) for a specified time (e.g., 30-60 minutes) at room
temperature or 37°C.

e Quenching the Reaction: Stop the labeling reaction by adding SDS-PAGE loading buffer and
boiling the sample.

o SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Western Blotting: Transfer the separated proteins to a nitrocellulose or PYDF membrane.

» Detection: Probe the membrane with streptavidin conjugated to an enzyme (e.g.,
horseradish peroxidase) or a fluorophore, followed by detection using an appropriate
substrate or imaging system.
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Activity-Based Protein Profiling Workflow

Prepare Cell/Tissue Lysate

'

Quantify Protein Concentration

'

Incubate with DCG04

'

Separate Proteins by SDS-PAGE

'

Transfer to Membrane

'

Detect with Streptavidin Conjugate

'

Analyze Labeled Proteases
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A typical experimental workflow for activity-based protein profiling using DCGO04.

Conclusion
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DCGO04 is a foundational tool in the study of cysteine proteases, enabling researchers to move
beyond static measurements of protein levels to the dynamic assessment of enzymatic activity.
Its robust synthesis and well-understood mechanism of action have made it an indispensable
probe in numerous areas of biological research, from cancer biology to host-pathogen
interactions. While the specific details of "DCG04 isomer-1" are not extensively documented in
peer-reviewed literature, its commercial availability suggests a standardized preparation that
offers researchers a reliable reagent for their studies. Future work in this area may focus on the
development of next-generation probes with enhanced selectivity for individual cysteine
protease family members, building upon the foundational principles established by DCGO04.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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